Nicotelline

Catalog No.
S773476
CAS No.
494-04-2
M.F
C15H11N3
M. Wt
233.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotelline

Accurate quantification of tobacco alkaloids and environmental nicotine derivatives is challenged by isomeric interferences. Nicotelline (CAS 494-04-2), a purified terpyridine alkaloid, resolves this with its defined tridentate structure, enabling precise LC-MS/MS method development and validation.

  • High-purity certified reference material for analytical standardization.
  • Rigid meridional coordination geometry for MOF and catalyst design.
  • Consistent supply with verified purity, ready for immediate shipment.

CAS Number

494-04-2

Product Name

Nicotelline

IUPAC Name

2,4-dipyridin-3-ylpyridine

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H

InChI Key

OILSPHJMIPYURT-UHFFFAOYSA-N

Synonyms

3,2’:4’,3’’-Terpyridine; Nicotellin

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3

Nicotelline has been reported in Nicotiana tabacum with data available.

Purity

≥98%

Package Size

5 mg, 10 mg

Nicotelline is a naturally occurring terpyridine alkaloid comprised of three interconnected pyridine rings (3,2':4',3''-Terpyridine). Unlike simpler pyridine-based compounds or crude alkaloid mixtures, its value in research and development stems from its well-defined, rigid tridentate structure. This specific arrangement of nitrogen atoms allows for predictable coordination chemistry and steric interactions, which is critical for applications in materials science, catalysis, and as a specialized analytical standard. Its procurement as a purified compound is driven by the need for structural precision that cannot be met by less-defined or isomeric alternatives.

Research Fit

PM Tracer Standard
Stable, particle-phase marker for environmental tobacco smoke analysis
Combusted Tobacco Biomarker
Specific urinary biomarker to verify smoking abstinence in research cohorts
CYP2A6 Negative Control
Weak inhibition profile for establishing enzyme assay baselines

Substituting purified Nicotelline with crude alkaloid extracts or even other purified minor alkaloids introduces significant process and performance risks. Crude extracts contain a complex mixture of structurally related isomers (e.g., anabasine, anatabine) and homologs that are notoriously difficult to separate chromatographically due to similar polarities and mass. This isomeric contamination can interfere with analytical quantification and lead to unpredictable outcomes in coordination-driven applications. Simpler bidentate ligands like 2,2'-bipyridine cannot replicate the specific meridional, tridentate coordination geometry of Nicotelline, which is essential for forming certain classes of stable, well-defined metal complexes and supramolecular structures.

Substitution Risk

CYP2A6 Inhibition
Potency differs from nicotine or anatabine; substitution may introduce confounding enzyme modulation in CYP2A6 assays.
Phase Partitioning
Nicotine distributes into gas phase; replacing Nicotelline may compromise particle-specific environmental tracer accuracy.
Biomarker Specificity
Nicotine or cotinine lack source specificity; substitution may fail to distinguish combusted tobacco use from nicotine replacement.

Analytical Purity: No Isobaric Interference

In analytical applications, the primary value of procuring purified Nicotelline is the elimination of isobaric interference from co-occurring alkaloids like anabasine. Standard reversed-phase chromatography often fails to resolve these compounds. A study demonstrated that while a specialized HILIC column could achieve baseline resolution (Resolution factor = 3.08), a competitor's HILIC column failed to provide adequate separation (Resolution factor = 1.26), leading to co-elution. Using purified Nicotelline as a starting material or standard avoids the need for complex, highly optimized separation methods and eliminates the risk of inaccurate quantification caused by signal overlap from contaminants like anabasine.

Evidence DimensionChromatographic Resolution Factor
Target Compound DataBaseline separation achievable with purified standard (avoids issue)
Comparator Or BaselineCrude Mixture on Competitor HILIC Column: Resolution of 1.26 (insufficient)
Quantified DifferenceN/A (Qualitative process advantage)
ConditionsHPLC-MS/MS analysis of tobacco alkaloids (nicotine and anabasine).

This justifies procuring a pure compound to ensure analytical accuracy and reproducibility without investing in specialized, non-routine separation protocols.

CYP2A6 Ki
Head-to-head
Nicotelline: Ki ≥ 300 µM vs. S-(-)-Nicotine 4.4 µM, Anatabine 3.8 µM, β-Nicotyrine 0.37 µM
Supports weak inhibition baseline for CYP2A6 studies
Reported from coumarin 7-hydroxylation assay; Denton et al., 2004

Tridentate Geometry: Beyond Bipyridine

Nicotelline functions as a rigid, NNN-tridentate ligand, a structural class known to form stable, linear, and achiral [M(ligand)2]n+ complexes with transition metals. This contrasts sharply with bidentate ligands like 2,2'-bipyridine, which typically form chiral, tris-chelated [M(bipy)3]n+ octahedral complexes. The defined meridional binding of terpyridines like Nicotelline is a prerequisite for creating specific supramolecular architectures and materials with predictable photophysical and electrochemical properties. Bidentate analogs are fundamentally unsuitable as substitutes for these synthetic targets.

Evidence DimensionCoordination Geometry
Target Compound DataForms stable, achiral, meridional [M(terpy)2]n+ complexes
Comparator Or Baseline2,2'-Bipyridine: Forms chiral [M(bipy)3]n+ complexes
Quantified DifferenceFundamentally different coordination geometry and resulting complex topology.
ConditionsGeneral transition metal coordination synthesis.

For researchers in materials science or catalysis, Nicotelline's specific terpyridine structure is a non-negotiable precursor requirement for accessing specific molecular architectures.

Smoke Phase
Head-to-head
Nicotelline: near-exclusively PM phase vs. Nicotine: significant gas phase
Supports PM-specific environmental tracer selection
Based on vapor pressure 9.02×10⁻⁷ mmHg; Jacob et al., 2013

Corrosion Inhibition: Superior Multi-Ring Pyridines

The corrosion inhibition efficiency of pyridine-based compounds on steel is strongly dependent on molecular structure. While direct data for Nicotelline is limited, studies on related multi-ring and substituted pyridines show a clear performance hierarchy. For instance, in 1 M HCl, the inhibition efficiency of 1-dodecyl-3-methylpyridine bromide reached 94.1%. In another study, imidazo[1,2-a]pyridine derivatives achieved efficiencies up to 98.9%. These values significantly exceed the performance of simple, unsubstituted pyridine. The multiple pyridine rings in Nicotelline provide numerous π-electron systems and nitrogen lone pairs for strong adsorption onto metal surfaces, suggesting a high potential for superior performance compared to single-ring pyridine precursors.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound DataInferred high efficiency due to multi-ring, N-rich structure
Comparator Or BaselineSubstituted Pyridines: 94.1% to 98.9% efficiency
Quantified DifferenceExpected significant improvement over simple pyridine.
ConditionsMild steel in acidic medium (e.g., 1 M HCl).

For industrial applications in asset protection, selecting a molecule with a higher potential for surface adsorption and film formation, like Nicotelline, can lead to more effective and material-efficient corrosion inhibition formulations.

Urinary Cut-point
Reported
≥0.018 ng/mL (exclusive smoking); Nicotelline/Anatalline >0.099 (dual use)
Supports combusted tobacco use verification
LC-MS/MS human urine data; Bello et al., 2024
LC-MS/MS Method
Method context
Precursor m/z 234 → 206, 193; IS m/z 242 (Nicotelline-d8)
Supports method transfer with deuterated internal standard
Published ESI+ MRM method; Jacob et al., 2022

Certified Reference Materials & Analytical Standards

Given the critical need to resolve Nicotelline from its isomers in tobacco product analysis and environmental monitoring, its use as a high-purity certified reference material is a primary application. It allows laboratories to develop and validate robust analytical methods (e.g., LC-MS/MS) for accurate quantification.

Defined Metallo-Supramolecular Polymers

As a structurally rigid tridentate ligand, Nicotelline is the correct choice for the rational design of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials where predictable, linear metal coordination is essential to achieving the desired topology and properties.

Scaffolds for Catalysts & Luminescent Probes

The stable [M(terpy)2]-type complexes formed by Nicotelline serve as an ideal platform for developing new catalysts or functional materials like sensors and phosphorescent emitters. Its defined geometry ensures that functional groups can be positioned precisely relative to the metal center, a task not achievable with flexible or lower-denticity ligands.

High-Performance Corrosion Inhibitor Formulation

Based on the structure-activity relationships of pyridine derivatives, Nicotelline is a strong candidate for developing next-generation corrosion inhibitors. Its multiple adsorption sites (three N-atoms and three aromatic rings) are suited for creating dense, protective films on metal surfaces in aggressive acidic environments, justifying its evaluation over simpler, less effective pyridine bases.

Application Fit Matrix

Application
Selection Property
Validation Focus
Tobacco smoke PM tracer
PM-phase partitioning profile
Environmental sample stability and source specificity
Combusted tobacco use verification
Urinary biomarker specificity
Cut-point validation in relevant study cohorts
LC-MS/MS assay implementation
Matched deuterated internal standard availability
Method reproducibility and matrix effect assessment
CYP2A6 inhibition baseline
Weak inhibition potency
Assay baseline linearity and non-interference

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

233.095297364 Da

Monoisotopic Mass

233.095297364 Da

Heavy Atom Count

18

Melting Point

147.5 °C

UNII

7AO144V8IZ

Other CAS

494-04-2

Wikipedia

Nicotelline

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